molecular formula C19H22ClNO B10796138 6-tert-butyl-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine

6-tert-butyl-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B10796138
M. Wt: 315.8 g/mol
InChI Key: PDSVCVIYQCAHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMV000442 is a compound identified for its potential antimalarial properties. It has been studied for its efficacy against the malaria parasite, Plasmodium falciparum, particularly in the asexual blood stages . This compound is part of the Medicines for Malaria Venture (MMV) portfolio, which focuses on discovering and developing new antimalarial drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV000442 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:

    Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the biological activity and solubility of the compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of MMV000442 would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes:

    Batch Processing: Large-scale synthesis in batch reactors.

    Continuous Flow Chemistry: Utilizing continuous flow reactors for more efficient and controlled synthesis.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MMV000442 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

MMV000442 has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on biological systems, particularly its antimalarial activity.

    Medicine: Potential therapeutic agent for treating malaria, with ongoing research to understand its efficacy and safety.

    Industry: Could be used in the development of new antimalarial drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of MMV000442 involves targeting specific pathways in the malaria parasite. It has been shown to inhibit the growth of Plasmodium falciparum by interfering with its metabolic processes . The exact molecular targets and pathways are still under investigation, but it is believed to affect the parasite’s ability to synthesize essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a different mechanism of action.

    Mefloquine: Another antimalarial with a distinct chemical structure and mode of action.

    Lumefantrine: Used in combination therapies for malaria treatment.

Uniqueness of MMV000442

MMV000442 is unique due to its specific stage-specific activity against the malaria parasite and its potential to overcome resistance seen with other antimalarials . Its distinct chemical structure also offers opportunities for further modification and optimization.

Properties

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

6-tert-butyl-3-[(4-chlorophenyl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C19H22ClNO/c1-19(2,3)16-6-9-18-15(10-16)12-21(13-22-18)11-14-4-7-17(20)8-5-14/h4-10H,11-13H2,1-3H3

InChI Key

PDSVCVIYQCAHPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCN(C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.